molecular formula C10H15N B1297298 2,4-Dimethylphenethylamine CAS No. 76935-60-9

2,4-Dimethylphenethylamine

Cat. No.: B1297298
CAS No.: 76935-60-9
M. Wt: 149.23 g/mol
InChI Key: VQGZTRKXOUWMAC-UHFFFAOYSA-N
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Description

2,4-Dimethylphenethylamine is an organic compound with the molecular formula C10H15N It is a derivative of phenethylamine, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 4 positions

Mechanism of Action

Target of Action

2,4-Dimethylphenethylamine, also known as 2-(2,4-dimethylphenyl)ethanamine, is chemically related to amphetamine and is commonly referred to as an atypical amphetamine . The primary targets of this compound are the presynaptic vesicles in the lateral hypothalamus . These vesicles play a crucial role in the release of noradrenaline, a neurotransmitter involved in various functions such as attention and responding actions in the brain .

Mode of Action

The compound acts as an indirect-acting sympathomimetic agent . It interacts with its targets by releasing noradrenaline from the presynaptic vesicles in the lateral hypothalamus . This interaction results in changes in the cognitive process, particularly in the perception of hunger .

Biochemical Pathways

Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects such as appetite suppression .

Pharmacokinetics

It is known that phenethylamines, a class of compounds to which this compound belongs, are primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . This metabolism impacts the compound’s bioavailability, as a significant amount of orally ingested phenethylamine is metabolized in the small intestine .

Result of Action

The primary result of the action of this compound is the reduction of hunger perception . This effect is achieved through the release of noradrenaline, which leads to changes in the cognitive process . It is also suggested that the weight loss effect of similar compounds is mainly due to the increase in resting energy expenditure .

Biochemical Analysis

Biochemical Properties

2,4-Dimethylphenethylamine plays a role in various biochemical reactions, particularly those involving neurotransmission. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and trace amine-associated receptor 1 (TAAR1). The interaction with MAO, specifically MAO-B, leads to the oxidative deamination of this compound, resulting in the formation of corresponding aldehydes, ammonia, and hydrogen peroxide . The binding to TAAR1 influences neurotransmitter release and modulation, impacting central nervous system activities .

Cellular Effects

This compound affects various cell types and cellular processes. In neuronal cells, it influences neurotransmitter release and reuptake, thereby modulating synaptic transmission. This compound can alter cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA), leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with TAAR1 and inhibition of MAO-B. The binding to TAAR1 activates intracellular signaling cascades, including the cAMP pathway, which subsequently influences neurotransmitter release and neuronal excitability . Inhibition of MAO-B prevents the breakdown of monoamines, leading to increased levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft . These molecular interactions contribute to the compound’s overall pharmacological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound exhibits moderate stability under standard conditions, but it is susceptible to degradation in the presence of light and oxygen . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits stimulatory effects on the central nervous system, enhancing locomotor activity and alertness . At higher doses, it can induce toxic effects, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant adverse effects . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by MAO-B, leading to the formation of corresponding aldehydes and acids . Additionally, it can undergo N-methylation to form N-methyl-2,4-dimethylphenethylamine, which may have distinct pharmacological properties . The compound’s metabolism also involves interactions with cytochrome P450 enzymes, influencing its overall metabolic flux and clearance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert central nervous system effects . The compound interacts with transporters such as the vesicular monoamine transporter (VMAT), facilitating its uptake into synaptic vesicles . Additionally, binding proteins in the plasma and tissues influence its distribution and localization, impacting its pharmacokinetics and pharmacodynamics .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm and synaptic vesicles of neuronal cells . The compound’s activity and function are influenced by its localization, with synaptic vesicle accumulation playing a crucial role in its neurotransmitter-modulating effects . Post-translational modifications, such as phosphorylation, may also affect its subcellular targeting and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenethylamine typically involves the alkylation of phenethylamine. One common method is the Friedel-Crafts alkylation of phenethylamine with 2,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 2,4-dimethylbenzaldehyde or 2,4-dimethylacetophenone.

    Reduction: Formation of 2,4-dimethylphenylethanol.

    Substitution: Formation of halogenated derivatives such as 2,4-dimethylbromobenzene.

Scientific Research Applications

2,4-Dimethylphenethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2,4-Dimethylphenethylamine can be compared with other phenethylamine derivatives such as:

    Phenethylamine: The parent compound, which lacks the methyl groups at the 2 and 4 positions.

    2,5-Dimethylphenethylamine: A similar compound with methyl groups at the 2 and 5 positions.

    3,4-Dimethylphenethylamine: Another derivative with methyl groups at the 3 and 4 positions.

Uniqueness: The unique positioning of the methyl groups in this compound imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity to receptors, and overall pharmacological profile.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGZTRKXOUWMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328836
Record name 2,4-Dimethylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76935-60-9
Record name 2,4-Dimethylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethylphenethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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